molecular formula C10H14ClN B3422533 (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 25871-16-3

(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B3422533
CAS No.: 25871-16-3
M. Wt: 183.68 g/mol
InChI Key: IDPKNKYPPBSSAD-XQRIHRDZSA-N
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Description

(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chiral indane derivative of interest in pharmaceutical and organic chemistry research. Compounds with the indane scaffold are frequently investigated as key synthetic intermediates or as active components in the development of therapeutics for a range of conditions . The specific stereochemistry of the (1S,2R)-enantiomer makes it a valuable building block for the synthesis of non-racemic, stereochemically pure compounds, which is critical in drug discovery. This amine hydrochloride salt offers improved stability and handling properties compared to the free base form. As a chiral amine, it can be utilized in the development of ligands for asymmetric synthesis, or serve as a precursor for the creation of molecular libraries for high-throughput screening . This product is strictly for research applications. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

25871-16-3

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-7-9-5-3-2-4-8(9)6-10(7)11;/h2-5,7,10H,6,11H2,1H3;1H/t7-,10+;/m0./s1

InChI Key

IDPKNKYPPBSSAD-XQRIHRDZSA-N

SMILES

CC1C(CC2=CC=CC=C12)N.Cl

Isomeric SMILES

C[C@@H]1[C@@H](CC2=CC=CC=C12)N.Cl

Canonical SMILES

CC1C(CC2=CC=CC=C12)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the reduction of a corresponding ketone or imine precursor. One common method is the reductive amination of 1-methyl-2-indanone using a chiral amine and a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts and high-pressure hydrogenation techniques can also enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or imines.

    Reduction: Reduction reactions can further modify the compound to produce different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indane backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted indanes, amines, and imines, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C10H14ClN
Molecular Weight : 183.68 g/mol
CAS Number : 25871-16-3

The compound features an indane backbone with a chiral center, which allows for enantioselective reactions and the synthesis of complex molecules. Its distinct structure provides a foundation for various chemical transformations.

Organic Synthesis

(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride serves as a chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its ability to participate in enantioselective reactions makes it crucial for developing new synthetic methodologies.

Key Reactions :

  • Oxidation : Can be oxidized to form ketones or imines.
  • Reduction : Modified to produce different amine derivatives.
  • Substitution : Nucleophilic substitution can introduce various functional groups onto the indane backbone.
Reaction TypeCommon ReagentsPurpose
OxidationPotassium permanganateTo form ketones or imines
ReductionSodium borohydrideTo create amine derivatives
SubstitutionThionyl chlorideTo introduce functional groups

Medicinal Chemistry

The compound has potential applications as a precursor in drug development. Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are essential in pharmaceutical formulations to ensure efficacy and minimize side effects.

Case Study :
Research has indicated that chiral amines can significantly affect the pharmacokinetics and pharmacodynamics of drug candidates. For instance, studies on similar compounds have shown that specific stereoisomers can exhibit enhanced binding affinity to biological targets, leading to improved therapeutic outcomes.

Biological Research

In biological studies, this compound can be utilized to explore the interactions between chiral molecules and biological receptors. This research is vital for understanding how chirality influences biological activity.

Applications in Studies :

  • Investigating the effects of chiral amines on receptor binding.
  • Exploring metabolic pathways influenced by stereochemistry.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and specialty chemicals. Its role as a chiral building block facilitates the development of compounds with specific functionalities tailored for agricultural applications.

Mechanism of Action

The mechanism of action of (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Stereochemistry Key Synthesis Steps Applications/Notes References
(1S,2R)-1-Methyl-2,3-dihydro-1H-inden-2-amine HCl C₁₀H₁₄ClN 1-CH₃, 2-NH₂ (1S,2R) Not explicitly detailed Presumed pharmaceutical intermediate
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl C₁₃H₂₀ClN 5,6-(CH₂CH₃)₂, 2-NH₂ Not specified Friedel-Crafts acylation, hydrogenation Intermediate for indacaterol
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine HCl C₁₃H₂₀ClN 2-indenyl, branched (CH₃)₂C-NH₂ Not specified Acetylation, HCl reflux Structural diversity in amines
N-Methyl-2,3-dihydro-1H-inden-2-amine HCl C₁₀H₁₄ClN 2-NHCH₃ Not specified Acetylation, hydrolysis Pharmaceutical intermediate
5-Iodo-2,3-dihydro-1H-inden-2-amine HCl C₉H₁₁ClIN 5-I, 2-NH₂ Not specified Halogenation Research chemical (serotonergic activity)
(1R,2S)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-amine HCl C₁₁H₁₆ClN 1-NH₂, 2,6-(CH₃)₂ (1R,2S) Chiral resolution Stereochemical specificity

Key Findings and Distinctions

Substituent Effects
  • Methyl vs.
  • Halogenation : The 5-iodo derivative (C₉H₁₁ClIN) introduces steric and electronic effects, altering receptor-binding profiles in serotonergic research .
  • Branched Amines : 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine HCl (C₁₃H₂₀ClN) exhibits a bulky tertiary amine, which may reduce metabolic instability compared to primary amines .
Stereochemical Considerations
  • The (1S,2R) configuration of the target compound contrasts with (1R,2S)-2,6-dimethyl analogs, which show distinct pharmacological activities due to enantioselective receptor interactions .

Biological Activity

(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chiral compound known for its unique structural and stereochemical properties. This article delves into its biological activity, focusing on its interactions with various molecular targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H14ClNC_{10}H_{14}ClN with a molecular weight of 183.68 g/mol. The indane ring structure features a fused benzene and cyclopentane system, with a methyl group and an amine group attached to specific carbon atoms. Its chiral nature allows for distinct enantiomers, which can exhibit varying biological activities.

PropertyValue
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
IUPAC NameThis compound
CAS Number25871-16-3

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound can modulate the activity of various molecular targets due to its chiral center, which facilitates selective binding. Research indicates that it may possess neuroprotective properties and could be explored for treating conditions such as neuropathic pain and neurodegenerative diseases .

Neuroprotective Effects

Studies have shown that compounds with similar structures exhibit neuroprotective effects. For instance, research has indicated that certain indane derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease .

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of indane derivatives, it was found that these compounds could significantly reduce neuronal cell death in models of oxidative stress. The mechanisms involved include the inhibition of apoptotic pathways and the enhancement of antioxidant defenses .

Case Study 2: Antimicrobial Properties

Another research effort evaluated the antimicrobial activity of various indane derivatives against common pathogens. The findings indicated that certain derivatives could inhibit bacterial growth effectively, suggesting that this compound might share similar properties .

Q & A

Q. What are the key considerations for optimizing the synthesis of (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters:
  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may induce side reactions like elimination .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates, while ethers (THF) stabilize reactive intermediates .
  • Reaction time : Prolonged time increases yield but risks racemization of the chiral center; monitoring via TLC or HPLC is critical .
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: dichloromethane/methanol) ensures high purity (>95%) .

Q. How can the stereochemical integrity of (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine be preserved during synthesis?

  • Methodological Answer :
  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-Ru complexes) to enforce stereocontrol during key steps like reductive amination .
  • Monitor optical rotation ([α]D) and confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H/13C NMR confirms regiochemistry (e.g., indene ring protons at δ 6.5–7.2 ppm) and stereochemistry (coupling constants for vicinal protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (C10H14ClN, [M+H]+ = 184.09) and detects impurities .
  • X-ray crystallography : Resolves absolute configuration using SHELXL refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example:
Study Assay Type IC50 (μM) Key Variables Evidence
AKinase inhibition0.12 ± 0.03ATP concentration: 1 mM
BCell viability5.8 ± 1.2Serum-free medium
  • Validate findings by standardizing assays (e.g., ATP levels, serum concentration) and using orthogonal methods (e.g., SPR for binding affinity).

Q. What strategies are effective for enantiomeric resolution of diastereomers in this compound?

  • Methodological Answer :
  • Dynamic kinetic resolution : Use lipases (e.g., Candida antarctica) in biphasic systems to selectively hydrolyze one enantiomer .
  • Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) and isolate via fractional crystallization .
  • Simulated moving bed (SMB) chromatography : Achieve >99% ee using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Perform molecular docking (AutoDock Vina) to predict binding modes to targets (e.g., monoamine transporters). Focus on interactions like π-π stacking with indene rings .
  • Use QM/MM simulations to optimize substituent effects on binding energy (e.g., methyl group at C1 improves hydrophobic interactions) .
  • Validate predictions with SAR studies : Synthesize analogs (e.g., halogenated or N-alkyl variants) and test in vitro .

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